molecular formula C15H24O B1159698 4(15),11-Oppositadien-1-ol CAS No. 70389-96-7

4(15),11-Oppositadien-1-ol

Cat. No. B1159698
CAS RN: 70389-96-7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4(15),11-Oppositadien-1-ol is a natural product found in Torilis japonica . It has a molecular formula of C15H24O and a molecular weight of 220.35 g/mol . The compound is an oil-type sesquiterpenoid .


Molecular Structure Analysis

The IUPAC name for 4(15),11-Oppositadien-1-ol is (1R,3aR,4R,7aS)-3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol . The compound has a complex structure with four defined atom stereocenters .


Physical And Chemical Properties Analysis

4(15),11-Oppositadien-1-ol has a molecular weight of 220.35 g/mol and a molecular formula of C15H24O . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound is oil-type and has a rotatable bond count of 2 .

Scientific Research Applications

. It is typically extracted from the roots of , a plant known for its aromatic properties. .

Antioxidant Activity

This compound has been identified for its potential antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders . The presence of 4(15),11-Oppositadien-1-ol in certain plants suggests it may contribute to their overall antioxidant capacity.

Neuroprotective Potential

Research has indicated that plant-based antioxidants can play a significant role in the prevention and treatment of neurodegenerative diseases . Given the antioxidant properties of 4(15),11-Oppositadien-1-ol , it may offer neuroprotective effects, potentially inhibiting the progression of conditions such as Alzheimer’s and Parkinson’s disease.

Signaling Pathways Inhibition

The compound’s solvent format is intended for use as signaling inhibitors, which implies its potential application in studies investigating biological activities or pharmacological actions. This could be particularly relevant in cancer research, where the inhibition of certain signaling pathways is a common therapeutic strategy .

Safety and Hazards

Specific safety and hazard information for 4(15),11-Oppositadien-1-ol is not available from the search results. For detailed safety information, it would be advisable to refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources .

properties

IUPAC Name

(1R,3aR,4R,7aS)-3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-10(2)9-12-7-8-15(4)13(16)6-5-11(3)14(12)15/h12-14,16H,1,3,5-9H2,2,4H3/t12-,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVNRJLLBUWVCO-TUVASFSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1CCC2(C1C(=C)CCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C[C@H]1CC[C@@]2([C@@H]1C(=C)CC[C@H]2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(15),11-Oppositadien-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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